molecular formula C10H11F2N B12505175 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12505175
M. Wt: 183.20 g/mol
InChI Key: WFHLIRLZMYBECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₁₁F₂N It is a derivative of tetrahydronaphthalene, characterized by the presence of two fluorine atoms at the 4-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The subsequent amination can be achieved using ammonia or primary amines under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 4-position enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

4,4-difluoro-2,3-dihydro-1H-naphthalen-1-amine

InChI

InChI=1S/C10H11F2N/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4,9H,5-6,13H2

InChI Key

WFHLIRLZMYBECO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.